molecular formula C19H14N4O5 B11514908 (2Z)-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

(2Z)-3-{4-[(4-methyl-2-oxido-1,2,5-oxadiazol-3-yl)methoxy]phenyl}-2-(4-nitrophenyl)prop-2-enenitrile

Cat. No.: B11514908
M. Wt: 378.3 g/mol
InChI Key: VJICKZNSWGIVJA-MHWRWJLKSA-N
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Description

3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE is a complex organic compound with a unique structure that includes a cyano group, a nitrophenyl group, and an oxadiazole ring

Preparation Methods

The synthesis of 3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE typically involves multiple steps. One common synthetic route starts with the preparation of the intermediate compounds, which are then subjected to cyclization reactions to form the oxadiazole ring. The reaction conditions often include the use of solvents like ethanol and catalysts such as triethylamine .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized under specific conditions.

    Reduction: The cyano group can be reduced to an amine group.

    Substitution: The phenoxy group can participate in nucleophilic substitution reactions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide .

Scientific Research Applications

3-({4-[(1Z)-2-CYANO-2-(4-NITROPHENYL)ETH-1-EN-1-YL]PHENOXY}METHYL)-4-METHYL-1,2,5-OXADIAZOL-2-IUM-2-OLATE has several scientific research applications:

Comparison with Similar Compounds

Properties

Molecular Formula

C19H14N4O5

Molecular Weight

378.3 g/mol

IUPAC Name

(Z)-3-[4-[(4-methyl-2-oxido-1,2,5-oxadiazol-2-ium-3-yl)methoxy]phenyl]-2-(4-nitrophenyl)prop-2-enenitrile

InChI

InChI=1S/C19H14N4O5/c1-13-19(23(26)28-21-13)12-27-18-8-2-14(3-9-18)10-16(11-20)15-4-6-17(7-5-15)22(24)25/h2-10H,12H2,1H3/b16-10+

InChI Key

VJICKZNSWGIVJA-MHWRWJLKSA-N

Isomeric SMILES

CC1=NO[N+](=C1COC2=CC=C(C=C2)/C=C(\C#N)/C3=CC=C(C=C3)[N+](=O)[O-])[O-]

Canonical SMILES

CC1=NO[N+](=C1COC2=CC=C(C=C2)C=C(C#N)C3=CC=C(C=C3)[N+](=O)[O-])[O-]

Origin of Product

United States

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